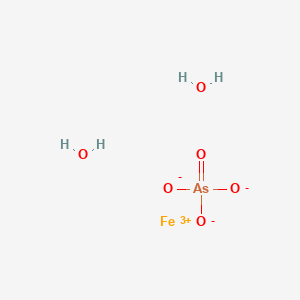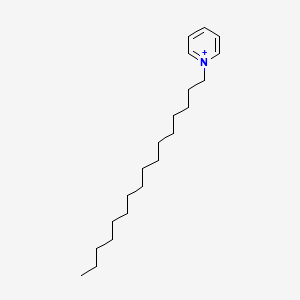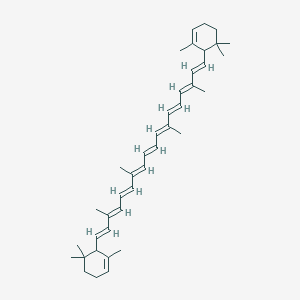
epsilon-Carotene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epsilon-carotene is a cyclic carotene and a carotenoid. epsilon-end group.
科学的研究の応用
Carotenoid Formation in Photosynthesis
Epsilon-Carotene plays a critical role in the formation of carotenoids with cyclic end groups, essential for photosynthesis in plants, algae, and cyanobacteria. These compounds protect against photooxidation, harvest light, and dissipate excess light energy absorbed by antenna pigments. The cyclization of lycopene is a key point in carotenoid biosynthesis, leading to the formation of carotenoids with beta and epsilon rings. Studies reveal the mechanism controlling the production and proportions of beta,beta- and beta,epsilon-carotenoids in plants, avoiding the formation of epsilon,epsilon-carotenoids (Cunningham et al., 1996).
Role in Carotenoid Hydroxylation
Research has shown the importance of carotenoid hydroxylases in the formation of dihydroxy xanthophylls like lutein (beta,epsilon-carotene-3,3'-diol) and zeaxanthin (beta,beta-carotene-3,3'-diol) in plants. These xanthophylls are critical for photosystem structure and high light stress adaptation in plants. The molecular and biochemical nature of the epsilon-hydroxylase and the overlapping functions of various carotenoid beta- and epsilon-hydroxylases have been a significant focus, highlighting their roles in plant adaptation and photosynthesis (Tian & DellaPenna, 2004).
Synthesis and Functions of Lutein
Studies on Arabidopsis have demonstrated the synthesis of lutein, a dihydroxy derivative of alpha-carotene (beta,epsilon-carotene), from lycopene involving beta- and epsilon-ring cyclizations and hydroxylation of each ring. The roles of various carotenoid hydroxylases, including the beta-ring hydroxylase CYP97A3 and the heme-containing monooxygenase CYP97C1 in hydroxylation, have been explored to understand the preferred pathway for lutein synthesis in plants (Kim & DellaPenna, 2006).
Lycopene Epsilon-Cyclases in Carotenoid Accumulation
Lycopene epsilon-cyclases (LCYe) play a significant role in determining the ring number in carotenoids. In plants, carotenoids typically have either two beta-rings or one epsilon- and one beta-ring. The LCYe adds one epsilon-ring to lycopene, whereas the beta-cyclase adds two beta-rings. This function is crucial for the accumulation of specific carotenoids in plant tissues (Cunningham & Gantt, 2001).
Health Benefits of Carotenes
Carotenes, including epsilon-carotene, show a range of biological activity and health benefits, making them significant for pharmaceutical, food, and cosmetics industries. Plants synthesize several carotene isomers, such as alpha-, beta-, gamma-, delta-, and epsilon-carotene, each with potential health benefits and applications in various industries (Kim, 2016).
Functional Analysis of Carotenoid Formation
- Carotenoid Cyclase Enzymes : The beta and epsilon lycopene cyclase enzymes in Arabidopsis are crucial for cyclic carotenoid formation. These enzymes catalyze the formation of beta and epsilon rings in carotenoids, which are essential components of photosynthetic membranes. The epsilon cyclase adds only one ring, forming delta-carotene, while the beta cyclase adds two rings to form beta-carotene. This mechanism controls the production of beta,beta- and beta,epsilon-carotenoids in plants and algae, avoiding the formation of epsilon,epsilon-carotenoids which are less common (Cunningham et al., 1996).
Carotenoid Hydroxylases in Plants
- Role in Photosystem Structure : The dihydroxy xanthophylls lutein and zeaxanthin, derived from beta,epsilon- and beta,beta-carotene respectively, play critical roles in the structure of the photosystem and the plant's adaptation to high light stress. The presence of an epsilon-ring specific hydroxylase was genetically demonstrated, highlighting the molecular and biochemical nature of epsilon-hydroxylase and its function in the synthesis of lutein and zeaxanthin from cyclic carotene precursors (Tian & DellaPenna, 2004).
Carotenoid Biosynthesis Pathway
- Synthesis of Lutein : The pathway for lutein synthesis in plants involves several enzymatic reactions, starting from lycopene to form alpha-carotene (beta,epsilon-carotene), followed by hydroxylation of each ring. Arabidopsis CYP97A3 plays a major role in hydroxylation of the beta-ring of alpha-carotene, which is a critical step in lutein synthesis, demonstrating the complex regulation of carotenoid biosynthesis in plants (Kim & DellaPenna, 2006).
Carotenoids in Human and Animal Health
- Health Benefits : Carotenes, including epsilon-carotene, exhibit a range of biological activity and health benefits for animals, making them significant for pharmaceutical, food, and cosmetics industries. This highlights the broader implications of carotenoids beyond plant physiology, contributing to nutritional science and health research (Kim, 2016).
特性
CAS番号 |
38894-81-4 |
|---|---|
製品名 |
epsilon-Carotene |
分子式 |
C40H56 |
分子量 |
536.9 g/mol |
IUPAC名 |
1,5,5-trimethyl-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene |
InChI |
InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-28,37-38H,15-16,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+ |
InChIキー |
QABFXOMOOYWZLZ-JLTXGRSLSA-N |
異性体SMILES |
CC1=CCCC(C1/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2C(CCC=C2C)(C)C)\C)\C)/C)/C)(C)C |
SMILES |
CC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C)(C)C |
正規SMILES |
CC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C)(C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



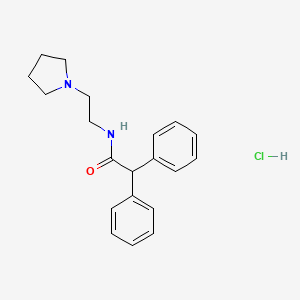
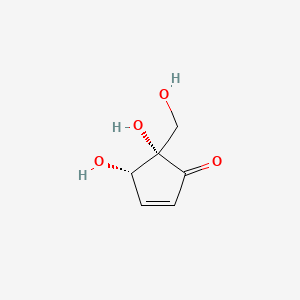

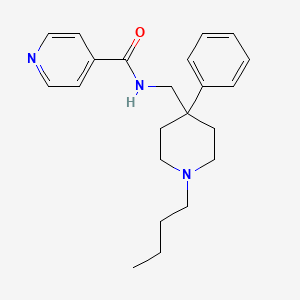
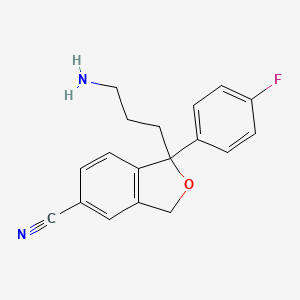
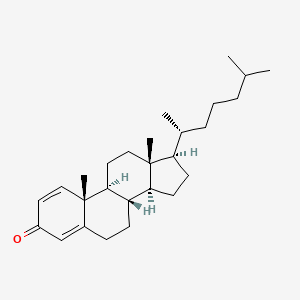

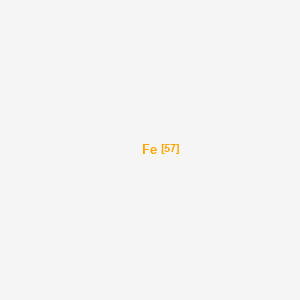
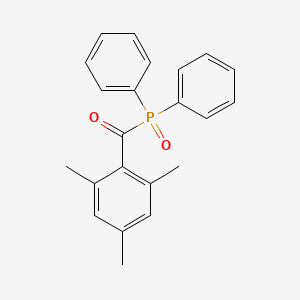
![2,1-Benzoxathiin-3-carboxamide, N-[3-(diethylamino)propyl]-3,4-dihydro-6,7-dimethoxy-, 1,1-dioxide](/img/structure/B1207915.png)
![3-[3-(1-Methylpropyl)phenoxy]-1-(isopropylamino)-2-propanol](/img/structure/B1207917.png)
![[[(2R,3S,4S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1207920.png)
